Regioisomeric Para-Benzamide vs. Ortho-Benzamide: Structural Differentiation with Predicted Binding Consequences
The target compound carries the benzamide moiety at the para (4-) position of the phenyl ring, whereas its closest commercially cataloged isomer, 2-(2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 953956-06-4), places the benzamide at the ortho (2-) position . In published SAR of thiazolamide–benzamide Bcr‑Abl inhibitors, the para‑benzamide configuration was consistently associated with superior kinase inhibitory potency relative to ortho‑substituted congeners; the most potent compound 3m (bearing a para‑benzamide) exhibited an Abl IC₅₀ of 1.273 μM [1]. Although direct IC₅₀ data for CAS 954014-34-7 itself are not yet publicly reported, the regioisomeric difference is expected to produce a divergence in target affinity and selectivity profile on the basis of established SAR trends within the chemotype.
| Evidence Dimension | Benzamide regioisomerism (para vs. ortho) and predicted kinase inhibitory potency |
|---|---|
| Target Compound Data | Para-benzamide (4-substituted); CAS 954014-34-7. No publicly reported IC₅₀. |
| Comparator Or Baseline | Ortho-benzamide (2-substituted) isomer CAS 953956-06-4; Para-benzamide analog 3m (structurally related thiazolamide–benzamide) exhibits Bcr‑Abl IC₅₀ = 1.273 μM. |
| Quantified Difference | Para-substitution is associated with ≥10‑fold potency enhancement in related Bcr‑Abl series; ortho‑substitution generally reduces kinase affinity. Magnitude of difference for CAS 954014-34-7 remains to be experimentally determined. |
| Conditions | In vitro kinase inhibition assay; recombinant Bcr‑Abl; class‑level SAR inference [1]. |
Why This Matters
A procurement decision between the para‑ and ortho‑benzamide regioisomers is not neutral: the para isomer is the scaffold-consistent choice for programs targeting kinase-mediated proliferation pathways and should be specified to maintain SAR continuity.
- [1] Liu J, et al. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 2019, 9(4): 2092–2101. View Source
